molecular formula C10H12ClNO4 B6611761 Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate CAS No. 5445-00-1

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate

Cat. No.: B6611761
CAS No.: 5445-00-1
M. Wt: 245.66 g/mol
InChI Key: RIZCOOSPIUVTAU-UHFFFAOYSA-N
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Description

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an ester group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dihydroxyfuran or furfural.

    Introduction of the Ester Group: The ester group is introduced by esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst.

    Chloroacetylation: The chloroacetyl group is introduced by reacting the esterified furan compound with chloroacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-{[(bromoacetyl)amino]methyl}furan-2-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Ethyl 5-{[(acetyl)amino]methyl}furan-2-carboxylate: Lacks the halogen atom in the acyl group.

    Methyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The combination of the furan ring, ester group, and chloroacetyl group makes this compound a valuable intermediate in organic synthesis and a candidate for various scientific research applications.

Biological Activity

Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClN2O3 and a molecular weight of approximately 245.66 g/mol. The compound features a furan ring, an ester group, and a chloroacetyl amino group, which are crucial for its biological activity. The chloroacetyl group is particularly notable for its potential to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby influencing their activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The chloroacetyl group can covalently modify proteins, inhibiting their function. This interaction may lead to the inhibition of key enzymes involved in cellular processes.
  • Cellular Pathway Modulation : The compound may interact with various cellular pathways, potentially affecting apoptosis and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. In one study, compounds structurally related to this furan derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus .

Anticancer Activity

Research into the anticancer potential of this compound has shown promising results. It has been reported to selectively induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism involves modulating calcium homeostasis and targeting anti-apoptotic proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the substituents on the furan ring and the chloroacetyl group can significantly influence potency:

SubstituentEffect on Activity
ChloroacetylEnhances reactivity but may reduce overall potency if modified excessively
Alkoxy groupsPreferably lipophilic; small size increases potency
Furan modificationsAltering positions can affect binding affinity and enzyme inhibition

Studies have shown that modifications leading to increased lipophilicity generally enhance biological activity against cancer cells while maintaining low toxicity towards normal cells .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating significant cytotoxicity .
  • Antimicrobial Testing : Another investigation reported that derivatives of similar furan compounds showed MIC values indicating effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, supporting the potential use of this compound in treating infections .

Properties

IUPAC Name

ethyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-2-15-10(14)8-4-3-7(16-8)6-12-9(13)5-11/h3-4H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZCOOSPIUVTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280962
Record name ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-00-1
Record name NSC19430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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